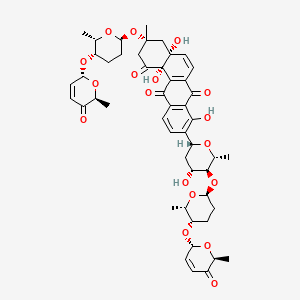

Vineomicina A1

Descripción general

Descripción

Vineomycin A1 is a bioactive compound produced by certain species of the genus Streptomyces. It is known for its antimicrobial, anticancer, and cytotoxic properties. This compound belongs to the family of anthracycline antibiotics, which are widely studied for their therapeutic potential .

Aplicaciones Científicas De Investigación

Vineomycin A1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying anthracycline antibiotics and their derivatives.

Biology: Investigated for its role in microbial interactions and secondary metabolite production.

Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.

Industry: Utilized in the development of new antibiotics and other therapeutic agents.

Mecanismo De Acción

Target of Action

Vineomycin A1 is a bioactive compound known for its potent inhibitory activity against collagen prolyl hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues in the body.

Mode of Action

It is known to inhibit the activity of collagen prolyl hydroxylase . By inhibiting this enzyme, Vineomycin A1 may interfere with the formation of collagen triple helices, potentially affecting the structural integrity of tissues.

Result of Action

The primary result of Vineomycin A1’s action is the inhibition of collagen prolyl hydroxylase, which can lead to alterations in the structure and function of collagen-containing tissues . .

Action Environment

The action of Vineomycin A1 may be influenced by various environmental factors. For instance, the production of Vineomycin A1 has been observed in Streptomyces species isolated from Saharan soil , suggesting that certain environmental conditions may favor its biosynthesis.

Análisis Bioquímico

Biochemical Properties

Vineomycin A1 plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One of the key interactions is with collagen prolyl hydroxylase, an enzyme involved in the synthesis of collagen. Vineomycin A1 inhibits this enzyme, which can lead to a reduction in collagen synthesis . Additionally, Vineomycin A1 has been shown to interact with other biomolecules, including DNA and RNA, where it can intercalate between base pairs, disrupting the normal function of these nucleic acids .

Cellular Effects

Vineomycin A1 exerts profound effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . This compound also affects gene expression by binding to DNA and interfering with transcription processes. In bacterial cells, Vineomycin A1 disrupts cellular metabolism and inhibits cell division, leading to cell death .

Molecular Mechanism

The molecular mechanism of Vineomycin A1 involves several key actions at the molecular level. It binds to DNA, causing structural changes that inhibit the replication and transcription processes . This binding can also lead to the formation of DNA adducts, which further disrupts cellular functions. Additionally, Vineomycin A1 inhibits the activity of certain enzymes, such as collagen prolyl hydroxylase, by binding to their active sites and preventing substrate interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vineomycin A1 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that Vineomycin A1 can have lasting effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Vineomycin A1 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Vineomycin A1 can induce toxic effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

Vineomycin A1 is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . This metabolism can lead to the formation of active metabolites that contribute to the compound’s therapeutic effects. Vineomycin A1 also affects metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, Vineomycin A1 is transported and distributed through various mechanisms. It can bind to transport proteins in the bloodstream, facilitating its delivery to target tissues . Once inside cells, Vineomycin A1 can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and RNA . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of Vineomycin A1 is critical to its activity and function. The compound is primarily localized in the nucleus, where it binds to DNA and interferes with transcription and replication processes . Vineomycin A1 may also be found in other organelles, such as the mitochondria, where it can disrupt cellular respiration and energy production . Targeting signals and post-translational modifications play a role in directing Vineomycin A1 to specific subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vineomycin A1 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using solvents like dichloromethane and techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of vineomycin A1 follows similar fermentation processes but on a larger scale. The optimization of growth conditions, including temperature, pH, and nutrient supply, is crucial to maximize yield. The compound is then extracted and purified using industrial-scale chromatography and solvent extraction methods .

Análisis De Reacciones Químicas

Types of Reactions: Vineomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or reduce toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific modifications made to the vineomycin A1 molecule. These products are often derivatives with altered pharmacological properties .

Comparación Con Compuestos Similares

Adriamycin: Another anthracycline antibiotic with similar DNA intercalation properties.

Daunorubicin: Shares a similar mechanism of action and is used in cancer treatment.

Mitoxantrone: A synthetic anthracycline analog with reduced cardiotoxicity.

Uniqueness: Vineomycin A1 is unique due to its specific saccharide derivative bonded to carbon 40, which distinguishes it from other anthracyclines. This structural difference contributes to its distinct bioactivity and therapeutic potential .

Actividad Biológica

Vineomycin A1, also known as P-1894B, is a member of the angucycline family of antibiotics produced by the Streptomyces genus. It has garnered significant attention due to its potent antitumor properties and unique mechanisms of action. This article explores the biological activity of Vineomycin A1, focusing on its cytotoxic effects, structure-activity relationships, and biosynthetic pathways.

Vineomycin A1 exhibits its biological activity primarily through the induction of apoptosis in cancer cells rather than by acting as a DNA intercalator, which is a common mechanism among many other chemotherapeutic agents. In vitro studies have shown that Vineomycin A1 effectively induces cell death in human breast cancer MCF-7 cells, with increasing cytotoxicity correlated with the number and positioning of glycon moieties on the molecule .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to Vineomycin A1 can enhance its efficacy. The following table summarizes key findings from various studies:

Case Studies

- Cytotoxicity Against MCF-7 Cells : A study demonstrated that synthetic analogues of Vineomycin A1 showed significantly different levels of cytotoxicity against MCF-7 cells. The most effective analogues had multiple glycosyl groups, indicating that structural complexity may enhance biological activity .

- In Vivo Activity : Research has indicated that Vineomycin A1 possesses in vivo antitumor activity against Sarcoma 180 solid tumors in murine models. The compound exhibited an IC50 value of approximately 11 nmol/L against Jurkat T cells, showcasing its potential as an effective antitumor agent .

- Biosynthetic Pathways : Studies on the biosynthesis of Vineomycin A1 have elucidated the roles of specific glycosyltransferases in the formation of its complex structure. Disruption of these genes in Streptomyces mutants led to the identification of new analogues and provided insights into the biosynthetic machinery responsible for producing this antibiotic .

Antitumor Efficacy

Vineomycin A1 has been documented to inhibit tumor growth effectively through mechanisms involving apoptosis rather than traditional DNA damage pathways. This distinction is crucial for developing targeted therapies with potentially fewer side effects.

Glycosylation Importance

The glycosylation pattern significantly influences the biological activity of Vineomycin A1. Variations in glycon arrangement can lead to substantial differences in cytotoxic potential, emphasizing the importance of structural modifications in drug design.

Future Directions

Further research is warranted to explore:

- The full range of biological activities exhibited by Vineomycin A1 and its analogues.

- Mechanistic studies to understand how glycosylation affects cellular interactions.

- Potential clinical applications based on its unique mode of action.

Propiedades

IUPAC Name |

(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58O18/c1-22-30(50)9-13-37(60-22)64-33-11-15-39(62-24(33)3)66-46-26(5)59-35(19-32(46)52)27-7-8-28-41(43(27)54)44(55)29-17-18-48(57)21-47(6,20-36(53)49(48,58)42(29)45(28)56)67-40-16-12-34(25(4)63-40)65-38-14-10-31(51)23(2)61-38/h7-10,13-14,17-18,22-26,32-35,37-40,46,52,54,57-58H,11-12,15-16,19-21H2,1-6H3/t22-,23-,24-,25-,26+,32+,33-,34-,35+,37-,38-,39-,40-,46+,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSTYYHRDFATAQ-XURVNGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8C=CC(=O)C(O8)C)O)O)O)C)OC9C=CC(=O)C(O9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C=CC(=O)[C@@H](O8)C)O)O)O)C)O[C@H]9C=CC(=O)[C@@H](O9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78164-00-8 | |

| Record name | Vineomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078164008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vineomycin A1 from Streptomyces albogriseolus subsp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.